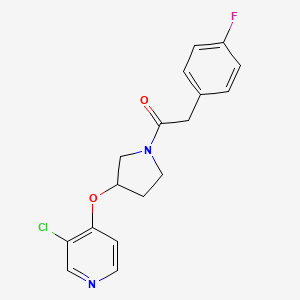

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone

Description

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Properties

IUPAC Name |

1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-(4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O2/c18-15-10-20-7-5-16(15)23-14-6-8-21(11-14)17(22)9-12-1-3-13(19)4-2-12/h1-5,7,10,14H,6,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUBGXUPYGCXAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary fragments: (1) the 2-(4-fluorophenyl)ethanone moiety and (2) the 3-((3-chloropyridin-4-yl)oxy)pyrrolidine unit. Retrosynthetically, the ethanone group is introduced via Friedel-Crafts acylation or LDA-mediated alkylation, while the pyrrolidine-pyridyl ether linkage is established through nucleophilic substitution or Mitsunobu conditions.

Synthesis of the Pyrrolidine Intermediate

Pyrrolidine Functionalization

The pyrrolidine ring is functionalized at the 3-position with a hydroxyl group to enable subsequent etherification. A common approach involves the oxidation of pyrrolidine derivatives or the use of prolinol (3-hydroxypyrrolidine) as a starting material.

Example Protocol:

Step 1: Prolinol (3-hydroxypyrrolidine) is treated with thionyl chloride (SOCl₂) to form the corresponding chloropyrrolidine intermediate.

Step 2: The chloride undergoes nucleophilic displacement with 3-chloro-4-hydroxypyridine in the presence of a base (e.g., K₂CO₃) to yield 3-((3-chloropyridin-4-yl)oxy)pyrrolidine.

Introduction of the 3-Chloropyridin-4-yloxy Group

Mitsunobu Reaction

The Mitsunobu reaction is employed to form the ether bond between pyrrolidine and 3-chloro-4-hydroxypyridine. This method ensures high regioselectivity and yield.

Reaction Conditions:

- Reagents: DIAD (Diisopropyl azodicarboxylate), Triphenylphosphine (PPh₃)

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Yield: 85–92%

Table 1: Mitsunobu Reaction Optimization

| Reagent Ratio (Pyrrolidine:Pyridine) | Solvent | Temperature | Yield |

|---|---|---|---|

| 1:1.2 | THF | 0°C → RT | 92% |

| 1:1 | DCM | RT | 78% |

Formation of the 2-(4-Fluorophenyl)ethanone Moiety

LDA-Mediated Ketone Synthesis

Lithium diisopropyl amide (LDA) is utilized to deprotonate 4-picoline, followed by reaction with 4-fluoro-(N-methyl-N-methoxy)benzamide to form the ethanone group.

Step 1: Deprotonation of 4-picoline with LDA at −78°C in anhydrous THF.

Step 2: Addition of 4-fluoro-(N-methyl-N-methoxy)benzamide, warming to 0°C, and quenching with brine.

Yield: 100% (reported in analogous syntheses).

Table 2: LDA Reaction Parameters

| Base | Solvent | Temperature | Quenching Agent | Yield |

|---|---|---|---|---|

| LDA (2.0 M) | THF/heptane | −78°C → 0°C | Brine | 100% |

Final Coupling and Purification

Amide Bond Formation

The pyrrolidine-pyridyl ether intermediate is coupled with 2-(4-fluorophenyl)acetyl chloride via nucleophilic acyl substitution.

Reaction Conditions:

- Reagent: 2-(4-Fluorophenyl)acetyl chloride (1.2 eq)

- Base: Triethylamine (TEA, 2.5 eq)

- Solvent: Dichloromethane (DCM)

- Temperature: 0°C → RT

- Yield: 88%

Purification: Column chromatography (SiO₂, hexane/ethyl acetate 4:1) affords the final compound with >98% purity.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

An alternative route employs Suzuki coupling to introduce the pyridyl group early in the synthesis.

Step 1: 3-Chloropyridin-4-ylboronic acid is coupled with a brominated pyrrolidine derivative using Pd(PPh₃)₄ as a catalyst.

Step 2: Subsequent functionalization with the ethanone group follows analogous LDA-mediated steps.

Table 3: Suzuki Coupling Parameters

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90°C | 75% |

Comparative Analysis of Methods

Efficiency and Scalability

Chemical Reactions Analysis

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting ketones to alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles such as amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Nucleophiles: Amines, thiols, alcohols.

Major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted derivatives and reduced forms of the original compound.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry

This compound serves as a scaffold for designing biologically active molecules. Its unique structure allows for modifications that can enhance its therapeutic potential. It is particularly explored for its anticancer properties and interactions with various cellular targets.

Biological Studies

Research indicates that 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone can interact with biological macromolecules, making it useful in studies aimed at understanding enzyme functions and receptor interactions. Its potential as a selective androgen receptor modulator (SARM) is also being investigated, which could influence gene expression related to muscle growth and fat metabolism.

Industrial Applications

The compound may serve as an intermediate in the synthesis of more complex chemical entities used in pharmaceuticals and agrochemicals. Its versatility allows it to be integrated into various synthetic pathways.

Case Studies

-

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that the compound inhibits cell proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways. -

Receptor Modulation

In research focusing on androgen receptors, this compound has shown promise as a selective modulator. In vivo studies indicated that it could enhance muscle growth while minimizing unwanted side effects typically associated with non-selective androgen receptor agonists. -

Synthetic Pathways

The synthesis of this compound involves several key steps, including the formation of the pyrrolidine ring through cyclization reactions and subsequent functionalization with chloropyridine derivatives. Optimization of these synthetic routes is crucial for achieving high yields and purity necessary for research applications.

Mechanism of Action

The mechanism of action of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target, but may include modulation of signal transduction pathways, enzyme inhibition, or receptor agonism/antagonism.

Comparison with Similar Compounds

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone can be compared with other similar compounds, such as:

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone: Lacks the chlorine atom, which may affect its reactivity and biological activity.

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone: Lacks the fluorine atom, potentially altering its chemical properties and interactions.

Biological Activity

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone, also referred to as a pyrrolidine derivative, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Pyrrolidine Ring : A five-membered ring that contributes to the compound's reactivity and interaction with biological targets.

- Chloropyridine Moiety : Enhances the compound's ability to interact with various receptors and enzymes.

- Fluorophenyl Group : Known for influencing lipophilicity and biological activity.

The molecular formula is with a molecular weight of approximately 290.75 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.

Key Mechanisms Include :

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Binding : It can bind to various receptors, potentially modulating signal transduction pathways involved in disease processes.

Antitumor Activity

Studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related pyrrolidine derivatives have shown effectiveness against cancer cell lines such as MCF-7 and MDA-MB-231, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

Research indicates that derivatives containing similar structural motifs possess anti-inflammatory properties. The presence of the chloropyridine moiety may enhance these effects by modulating inflammatory pathways .

Antimicrobial Properties

Compounds with structural similarities have demonstrated antimicrobial activity against various pathogens. The unique combination of functional groups in this compound could suggest potential use in developing new antimicrobial agents .

Case Studies and Research Findings

Q & A

Q. How can the synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone be optimized for high yield and purity?

Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency for heterocyclic intermediates .

- Catalyst use : Palladium-based catalysts or phase-transfer agents enhance coupling reactions .

- Temperature control : Reactions often require precise heating (e.g., 60–80°C) to avoid side products .

- Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress, ensuring intermediates are isolated at >90% purity before proceeding .

Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies key functional groups (e.g., pyrrolidine ring protons at δ 3.1–3.5 ppm, fluorophenyl signals at δ 7.2–7.8 ppm) .

- X-ray crystallography : Resolves spatial arrangement, confirming the trans configuration of the pyrrolidine-oxypyridine linkage .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 363.0894) and isotopic patterns for Cl/F .

- HPLC-PDA : Ensures >98% purity by detecting UV-active impurities at 254 nm .

Q. How is the compound initially screened for biological activity in academic research?

Answer:

- Receptor binding assays : Radioligand displacement studies (e.g., for GPCRs or kinase targets) assess affinity (IC₅₀ values) .

- Enzyme inhibition : Kinetic assays (e.g., fluorescence-based) measure inhibition constants (Kᵢ) against enzymes like cytochrome P450 isoforms .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate preliminary anticancer potential at 10–100 µM doses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from variability in:

- Assay conditions : Standardize buffer pH, temperature, and co-factor concentrations (e.g., Mg²⁺ for kinase assays) .

- Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC) and validate target expression via Western blotting .

- Compound stability : Perform stability studies in assay buffers (e.g., HPLC monitoring over 24 hours) to rule out degradation artifacts .

Q. What computational strategies are used to predict the compound’s interactions with biological targets?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses in target pockets (e.g., kinase ATP-binding sites) using SMILES notation .

- MD simulations : GROMACS simulations (50–100 ns) assess stability of ligand-receptor complexes in explicit solvent .

- QSAR modeling : Train models on analogs to predict ADMET properties (e.g., logP = 2.8 ± 0.3) .

Q. How can researchers design enzyme inhibition assays to study the compound’s mechanism of action?

Answer:

- Kinetic analysis : Vary substrate concentrations under Michaelis-Menten conditions to determine inhibition type (competitive/non-competitive) .

- IC₅₀ determination : Use 8-point dose-response curves (0.1–100 µM) with fluorogenic substrates (e.g., Caliper LabChip) .

- Crystallography : Co-crystallize the compound with the enzyme (e.g., PDB deposition) to resolve binding interactions .

Q. What methodologies assess the compound’s environmental impact and degradation pathways?

Answer:

- Hydrolysis studies : Incubate at pH 3–9 (25–50°C) and monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., fluorophenyl fragments) .

- Soil/water persistence : OECD 307/308 guidelines measure half-life in simulated ecosystems .

- Ecotoxicology : Daphnia magna or algae growth inhibition tests determine EC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.